Vabicaserin hydrochloride

概要

説明

バビカセリン塩酸塩は、当初抗精神病薬および食欲抑制剤として開発された新規化合物です。 これは5-ヒドロキシトリプタミン2C(5-HT2C)受容体の選択的アゴニストとして作用し、統合失調症やうつ病などの精神障害の治療における可能性が調査されています .

2. 製法

バビカセリン塩酸塩の合成は、コア構造の形成から始まり、特定の官能基の修飾を伴う複数のステップを必要とします。合成経路には一般的に以下が含まれます。

環化反応: コアのジアゼピノキノリン構造を形成します。

官能基の修飾: 必要な置換基を導入します。

精製ステップ: 高純度の目的生成物を単離します。

準備方法

The synthesis of Vabicaserin Hydrochloride involves several steps, starting with the formation of the core structure, followed by specific functional group modifications. The synthetic route typically includes:

Cyclization reactions: to form the core diazepinoquinoline structure.

Functional group modifications: to introduce the necessary substituents.

Purification steps: to isolate the desired product with high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring consistency and efficiency .

化学反応の分析

Pictet–Spengler Cyclization

The Pictet–Spengler reaction is pivotal for constructing the tetracyclic framework. Formaldehyde reacts with a tryptamine derivative, forming a six-membered ring via nucleophilic attack and subsequent cyclization . Under acidic conditions, this process generates the quinoline core, which is further functionalized to yield vabicaserin.

Radiolabeling with [11C]Formaldehyde

For positron emission tomography (PET) imaging, vabicaserin is synthesized using [11C]formaldehyde derived from [11C]methyl iodide. The labeled formaldehyde undergoes cyclization with alkylamine precursors (e.g., 18 ) under optimized conditions (115°C for 6 min) .

Challenges and Optimization Strategies

-

Chiral resolution : Initial attempts to resolve intermediates using tartaric acid derivatives failed. Success was achieved with (R)-α-methoxyphenylacetic acid, enabling isolation of optically active materials .

-

Radiolabeling efficiency : Degradation of dimethylformamide (DMF) under acidic conditions reduced formaldehyde availability. This was mitigated by optimizing reaction times and solvent ratios .

-

Scalability : Industrial production requires optimizing reaction conditions for large-scale synthesis, including HPLC purification to ensure consistency.

Radiolabeling Methods

| Step | Conditions | Key Reagents |

|---|---|---|

| Formation of [11C]formaldehyde | Heating [11C]methyl iodide with TMAO at 80°C | [11C]CH3I, TMAO, DEF |

| Cyclization | Heating precursor (e.g., 18 ) at 115°C for 6 min | Alkylamine, [11C]formaldehyde, TFA, DEF |

| Purification | Semipreparative HPLC followed by reformulation | 0.1% formic acid, C-18 solid-phase extraction |

Purification and Yield Data

-

Synthesis time : Approximately 50 minutes from carbon-11 bombardment to final product isolation.

-

Yield : ~1.5% for radiolabeled vabicaserin, influenced by isotope dilution and reaction efficiency .

-

Purity : Achieved via reversed-phase HPLC and solid-phase extraction, ensuring compliance with pharmaceutical standards .

Critical Analysis of Reaction Parameters

The synthesis of vabicaserin hydrochloride requires precise control of reaction conditions to balance yield and purity. For radiolabeling:

-

Temperature : Elevated temperatures (80–115°C) ensure rapid cyclization but risk degradation of sensitive intermediates .

-

Solvent stability : DMF degradation under acidic conditions necessitated solvent optimization to maintain formaldehyde availability .

-

Chiral resolution : The use of (R)-α-methoxyphenylacetic acid demonstrated superior enantioselectivity compared to tartaric acid derivatives .

科学的研究の応用

Psychiatric Disorders

Vabicaserin has been extensively studied for its potential in treating schizophrenia and bipolar disorder. Research indicates that it may improve symptoms by modulating neurotransmitter pathways:

- Schizophrenia : Preclinical studies suggest that vabicaserin can alleviate symptoms of schizophrenia by influencing both dopamine and serotonin signaling pathways .

- Bipolar Disorder : Its unique pharmacological profile allows it to target specific serotonin receptors, providing a potential alternative to traditional treatments.

Cognitive Enhancement

Studies have shown that vabicaserin can enhance cognitive functions by increasing extracellular glutamate levels in the prefrontal cortex. This suggests its potential role in treating cognitive deficits associated with various psychiatric conditions .

Neurotransmitter Modulation

The compound’s ability to selectively activate 5-HT2C receptors makes it a valuable tool for studying neurotransmitter pathways. Research has indicated that it can decrease extracellular dopamine levels in specific brain regions without affecting overall dopamine levels in the striatum, which may contribute to its antipsychotic effects .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of vabicaserin:

| Study | Indication | Phase | Population | Results | Publication Date |

|---|---|---|---|---|---|

| NCT00928551 | Schizophrenia | Phase 2 | 199 participants | Showed promise in reducing symptoms compared to placebo | March 20, 2014 |

| Various Preclinical Studies | Cognitive Enhancement | N/A | Animal models | Increased cognitive performance observed | Various dates |

These studies highlight vabicaserin's potential as a novel treatment option that may offer benefits over traditional antipsychotics by targeting serotonergic systems rather than solely dopaminergic pathways.

Comparative Analysis with Other Compounds

Vabicaserin exhibits unique properties compared to other compounds acting on serotonin receptors:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Volinanserin | 5-HT2A Receptor Antagonist | Selective antagonist for 5-HT2A | Primarily antagonistic effects |

| Lorcaserin | 5-HT2C Receptor Agonist | Agonist for 5-HT2C | Approved for weight management |

| Prucalopride | 5-HT4 Receptor Agonist | Agonist for 5-HT4 | Used for gastrointestinal disorders |

Vabicaserin's selectivity for the 5-HT2C receptor distinguishes it from other compounds that may have broader or different receptor profiles, potentially leading to fewer side effects associated with traditional antipsychotics .

作用機序

バビカセリン塩酸塩は、5-HT2C受容体を選択的に活性化することにより効果を発揮します。この活性化は、中脳辺縁系におけるドーパミン放出を抑制し、統合失調症の陽性症状を軽減すると考えられています。 さらに、前頭前皮質におけるアセチルコリンおよびグルタミン酸のレベルを高め、認知症状に対する潜在的な利点を示唆しています .

類似化合物との比較

バビカセリン塩酸塩は、5-HT2C受容体に対する高い選択性においてユニークです。類似の化合物には以下が含まれます。

ロルカセリン: 体重管理に使用される別の5-HT2C受容体アゴニスト。

WAY-163909: 同様の受容体選択性を持つ化合物ですが、薬理学的プロファイルが異なります。

これらの化合物と比較して、バビカセリン塩酸塩のユニークな受容体選択性と薬理学的効果は、研究および潜在的な治療用途のための貴重なツールとなっています .

生物活性

Vabicaserin hydrochloride, a selective agonist for the 5-hydroxytryptamine 2C (5-HT2C) receptor, has garnered attention for its potential therapeutic applications, particularly in treating schizophrenia and mood disorders. This article delves into the biological activity of Vabicaserin, highlighting its pharmacological properties, mechanisms of action, and relevant clinical findings.

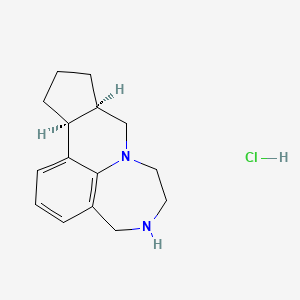

Chemical Structure and Pharmacological Profile

Vabicaserin is characterized by its chemical structure as (12R,16S)-7,10-diazatetracyclo[8.6.1.0^{5,17}.0^{12,16}]heptadeca-1,3,5(17)-triene hydrochloride , with a molecular formula of C₁₈H₂₃ClN₂ and a CAS number of 887258-94-8 . It exhibits high binding affinity for the 5-HT2C receptor with a value of approximately 3 nM and an effective concentration (EC50) of 8 nM , indicating its potency as a full agonist at this receptor subtype .

Vabicaserin's primary mechanism involves the modulation of serotonergic and dopaminergic pathways. By activating the 5-HT2C receptors, it inhibits dopamine release in the mesolimbic pathway while enhancing glutamate levels in the medial prefrontal cortex. This dual action is thought to contribute to its antipsychotic effects and potential cognitive enhancements .

Table 1: Key Pharmacological Properties of Vabicaserin

| Property | Value |

|---|---|

| Receptor Target | 5-HT2C |

| Binding Affinity (K_i) | 3 nM |

| Effective Concentration (EC50) | 8 nM |

| Maximal Efficacy (E_max) | 100% |

| Selectivity | >50-fold over other receptors |

Schizophrenia Treatment

Vabicaserin has been primarily investigated for its potential in treating schizophrenia. Preclinical studies suggest that it may alleviate both positive and negative symptoms associated with the disorder by modulating serotonin and dopamine signaling . In clinical trials, specifically Phase IIa studies, vabicaserin demonstrated improvements in the Positive and Negative Syndrome Scale (PANSS), with predicted mean improvements ranging from 5.12 to 6.37 points at doses of 100 mg and 200 mg b.i.d. , respectively .

Depression and Mood Disorders

Beyond schizophrenia, vabicaserin is being explored for its efficacy in treating depression. Research indicates that it may effectively address negative symptoms such as social withdrawal and anhedonia . However, further studies are necessary to confirm its overall impact on depressive symptoms.

Case Studies and Research Findings

Several studies have highlighted vabicaserin's pharmacokinetics and efficacy:

- A study utilizing positron emission tomography (PET) imaging showed that vabicaserin penetrates the blood-brain barrier effectively, demonstrating significant CNS activity .

- Another research effort employed a quantitative systems pharmacology model to predict clinical outcomes based on various receptor activation levels, aligning closely with observed clinical data from trials .

特性

IUPAC Name |

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPPENBDXAWXJC-QNTKWALQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977679 | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887258-94-8, 620948-34-7 | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887258-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vabicaserin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VABICASERIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。